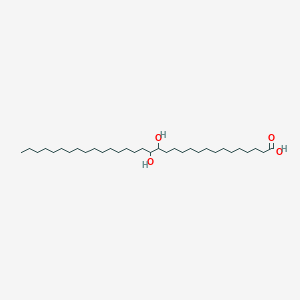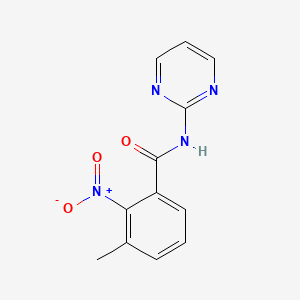
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methyl group, a nitro group, and a pyrimidin-2-yl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitro-substituted benzene derivative is then subjected to amidation with pyrimidin-2-ylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Methylation: The final step involves the methylation of the benzamide derivative using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, water.
Major Products Formed
Reduction: 3-Methyl-2-amino-N-(pyrimidin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-Carboxy-2-nitro-N-(pyrimidin-2-yl)benzamide.
Aplicaciones Científicas De Investigación
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing them from communicating and forming biofilms . This is achieved by binding to the receptor proteins involved in the quorum sensing process, thereby blocking the signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Methyl-2-nitro-N-(pyrimidin-4-yl)benzamide: Similar structure but with the pyrimidine ring attached at a different position.
3-Methyl-2-nitro-N-(pyrimidin-5-yl)benzamide: Another positional isomer with the pyrimidine ring attached at the 5-position.
Uniqueness
3-Methyl-2-nitro-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and its potential antimicrobial activity make it a valuable compound for further research and development .
Propiedades
Número CAS |
587846-36-4 |
|---|---|
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
3-methyl-2-nitro-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-4-2-5-9(10(8)16(18)19)11(17)15-12-13-6-3-7-14-12/h2-7H,1H3,(H,13,14,15,17) |
Clave InChI |
PKEHBDOVDXEQPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


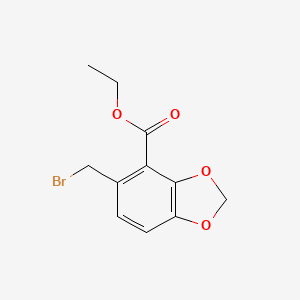
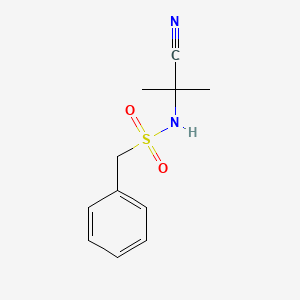

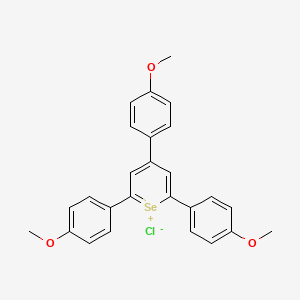
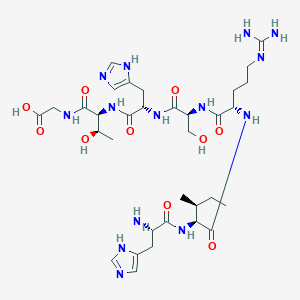
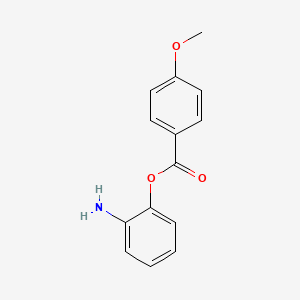
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
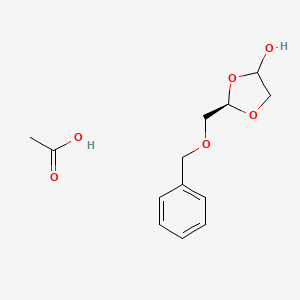
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
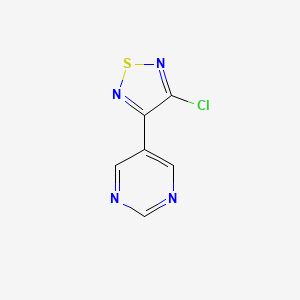
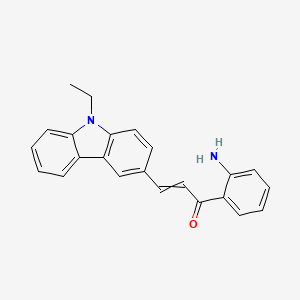
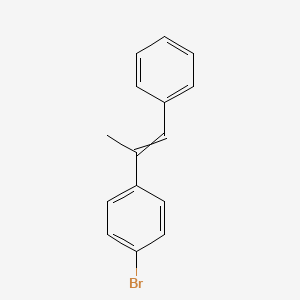
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
